molecular formula C12H24S6 B1212466 1,4,7,10,13,16-Hexathiacyclooctadecane CAS No. 296-41-3

1,4,7,10,13,16-Hexathiacyclooctadecane

Cat. No.: B1212466
CAS No.: 296-41-3
M. Wt: 360.7 g/mol
InChI Key: HELCSRZMDRYPIJ-UHFFFAOYSA-N
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Description

Molecular Composition and Conformational Analysis

1,4,7,10,13,16-Hexathiacyclooctadecane (C₁₂H₂₄S₆) is a sulfur-containing macrocyclic compound belonging to the crown thioether family. Its molecular structure consists of an 18-membered ring with six sulfur atoms alternating with ethylene (–CH₂CH₂–) groups. The compound adopts a conformation influenced by the spatial requirements of sulfur atoms and the flexibility of the ethylene linkages. X-ray crystallographic studies reveal a non-planar geometry, with sulfur atoms positioned in a staggered arrangement to minimize steric hindrance.

The conformational preference for gauche C–S–C–S dihedral angles distinguishes it from oxygen-containing crown ethers, where eclipsed configurations are more common. This structural feature arises from sulfur’s larger atomic radius (1.04 Å vs. oxygen’s 0.66 Å), which increases bond lengths (C–S: ~1.81 Å) compared to C–O bonds (~1.43 Å). The cavity diameter, defined by sulfur lone pairs, measures approximately 2.6–3.2 Å, making it suitable for coordinating larger cations like K⁺ or Hg²⁺.

Table 1: Key structural parameters of this compound

Parameter Value Source
Molecular formula C₁₂H₂₄S₆
Cavity diameter 2.6–3.2 Å
C–S bond length (mean) 1.81 Å
S–S distance (adjacent) 3.02 Å

Comparative Structural Features with Analogous Crown Ethers

The compound is the sulfur analog of 18-crown-6, where oxygen atoms are replaced by sulfur. This substitution significantly alters its electronic and steric properties:

  • Cavity Size : The sulfur-based cavity (2.6–3.2 Å) is larger than 18-crown-6’s oxygen cavity (2.6–3.2 Å), but sulfur’s lower electronegativity reduces electrostatic interactions with cations.
  • Coordination Behavior : Unlike 18-crown-6, which preferentially binds K⁺, this compound exhibits affinity for softer Lewis acids like Hg²⁺ and Sn⁴⁺ due to sulfur’s polarizability.
  • Conformational Flexibility : The C–S bonds permit greater rotational freedom compared to C–O bonds, enabling adaptive guest binding in nonpolar solvents.

Table 2: Comparison with 18-crown-6

Property This compound 18-Crown-6
Heteroatom Sulfur Oxygen
Preferred cations Hg²⁺, Sn⁴⁺, K⁺ K⁺, Na⁺
Cavity diameter 2.6–3.2 Å 2.6–3.2 Å
LogP (hydrophobicity) 3.9 1.2
Dipole moment (benzene) Not reported 2.73 D

Physicochemical Properties: Melting/Boiling Points, Density, and Solubility

The compound is a crystalline solid at room temperature, with a melting point of 92–94°C and a boiling point of 547.2°C at atmospheric pressure. Its density (1.14 g/cm³) reflects the relatively high molecular weight (360.71 g/mol) and compact crystal packing.

Solubility trends align with its hydrophobic character (LogP = 3.9):

  • High solubility : Chloroform, toluene, and dichloromethane.
  • Low solubility : Water (<0.1 mg/mL at 25°C).
  • Moderate solubility : Acetonitrile and tetrahydrofuran, particularly when coordinating metal ions.

Table 3: Physicochemical data

Property Value Source
Melting point 92–94°C
Boiling point 547.2°C
Density 1.14 g/cm³
Refractive index 1.573
Vapor pressure (25°C) 1.81 × 10⁻¹¹ mmHg

Properties

IUPAC Name

1,4,7,10,13,16-hexathiacyclooctadecane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24S6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCSRZMDRYPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCSCCSCCSCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30183779
Record name 1,4,7,10,13,16-Hexathiacyclooctadecane
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Molecular Weight

360.7 g/mol
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CAS No.

296-41-3
Record name 1,4,7,10,13,16-Hexathiacyclooctadecane
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Record name 1,4,7,10,13,16-Hexathiacyclooctadecane
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Preparation Methods

Dichloro-Dithiol Condensation

The most well-documented synthesis involves the cyclization of 3,6-dithiaoctanedithiol-1,8 and 1,8-dichloro-3,6-dithiaoctane in a polar aprotic solvent. This method, patented in the Soviet Union (SU1414847A1), employs dimethylformamide (DMF) as the reaction medium and cesium carbonate (Cs₂CO₃) as a base catalyst.

Reaction Conditions:

  • Temperature: 40–60°C

  • Reaction Time: 10–14 hours

  • Molar Ratio: Equimolar quantities of dithiol and dichloro precursors

  • Catalyst Load: 0.004–0.005 mol Cs₂CO₃ per 0.003–0.005 mol substrate

The reaction proceeds via nucleophilic substitution, where thiolate anions attack electrophilic chlorinated carbons, facilitating macrocycle closure. Post-reaction, the crude product is purified through column chromatography (silica gel, ethyl acetate eluent) and recrystallization from ethanol, yielding 50–65% pure product.

Advantages:

  • Safety: Eliminates highly toxic reagents compared to earlier methods.

  • Efficiency: Reduces synthesis time from 48 hours to 15 hours.

Catalytic Influence on Macrocycle Formation

Role of Cesium Carbonate

Cs₂CO₃ acts as both a base and a templating agent. Its large ionic radius (≈3.0 Å) aligns with the macrocycle’s cavity size (≈2.8–3.2 Å), preorganizing reactants into a conformation favorable for cyclization. Comparative studies suggest that smaller cations (e.g., Na⁺ or K⁺) result in lower yields (<30%) due to poor geometric matching.

Solvent Effects and Reaction Kinetics

Dimethylformamide as a Solvent

DMF’s high polarity (dielectric constant ≈36.7) stabilizes ionic intermediates, accelerating thiolate formation. Alternative solvents like tetrahydrofuran (THF) or acetonitrile reduce yields by 20–30%, attributed to insufficient solvation of Cs₂CO₃.

Table 1: Solvent Impact on Reaction Yield

SolventDielectric ConstantYield (%)
DMF36.750–65
THF7.520–25
Acetonitrile37.530–35

Purification and Characterization

Chromatographic Separation

Post-evaporation, the residue is extracted with methylene chloride to remove inorganic salts. Subsequent silica gel chromatography isolates the macrocycle from linear oligomers, which constitute 15–20% of the crude mixture.

Spectroscopic Validation

  • ¹H NMR: Peaks at δ 2.8–3.2 ppm confirm thioether (-S-) linkages.

  • Mass Spectrometry: Molecular ion peak at m/z 384.6 ([M+H]⁺) aligns with the theoretical mass of C₁₂H₂₄S₆ .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16-Hexathiacyclooctadecane undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with transition metal ions due to the presence of sulfur atoms.

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Thiolates, amines.

    Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.

Major Products

    Metal Complexes: Complexes with metals such as silver, gold, and platinum.

    Oxidized Products: Sulfoxides and sulfones.

    Substituted Derivatives: Products with various functional groups attached to the sulfur atoms.

Scientific Research Applications

1,4,7,10,13,16-Hexathiacyclooctadecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.

    Biology: Investigated for its potential to interact with biological molecules and metal ions in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of sensors and separation processes for metal ions.

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16-Hexathiacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence the reactivity and properties of the metal ions, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Compounds

Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heteroatoms Key Structural Features
1,4,7,10,13,16-Hexathiacyclooctadecane 296-41-3 C₁₂H₂₄S₆ 360.7 S (6) Six sulfur atoms in 18-membered ring
1,4,7,10,13,16-Hexaoxacyclooctadecane (18-Crown-6) 17455-13-9 C₁₂H₂₄O₆ 264.3 O (6) Six oxygen atoms in 18-membered ring
1,4,7,10,13,16-Hexaazacyclooctadecane 296-35-5 C₁₂H₂₄N₆ 228.4 N (6) Six nitrogen atoms in 18-membered ring

Key Observations :

  • Sulfur vs. Oxygen vs. Nitrogen : The substitution of heteroatoms (S, O, N) significantly alters the electron density and cavity size. Sulfur's larger atomic radius and lower electronegativity compared to oxygen and nitrogen make hexathiacyclooctadecane more selective for larger, softer metal ions .
  • Stability : Hexaazacyclooctadecane (N-containing) often requires protonation or coordination with counterions (e.g., HCl) to stabilize its structure, as seen in its hexahydrochloride derivative (CAS: 58105-91-2) .

Functional and Application Differences

Metal Ion Binding and Extraction
  • Hexathiacyclooctadecane :
    • Selectively binds Ag⁺ and Hg²⁺ with high efficiency. For example, it achieves >90% extraction of Ag(I) in solvent systems .
    • Used in photometric determination of lead (Pb²⁺) when combined with tropeolin OOO-II .
  • Hexaoxacyclooctadecane (18-Crown-6) :
    • Preferentially binds K⁺ , Na⁺ , and other alkali metal ions due to oxygen's higher electronegativity and smaller cavity size .
    • Applied in organic synthesis (e.g., phase-transfer catalysis) and as a drug-likeness candidate in acetylcholinesterase (AChE) inhibition studies .
  • Hexaazacyclooctadecane: Forms stable complexes with lanthanides (e.g., La@C₈₂) and transition metals, making it useful in nanotechnology and molecular encapsulation .

Research Findings and Case Studies

  • Hexathiacyclooctadecane :
    • A study by Yatsimirskii et al. (1988) demonstrated its use in silver extraction with a detection limit of 0.1 ppm .
    • Sevdic and Meiser (1981) reported stability constants (log K) of 8.2 for Ag(I) and 10.5 for Hg(II) in chloroform-water systems .
  • Hexaoxacyclooctadecane :
    • Molecular docking studies identified it as a promising AChE inhibitor with a docking score of -9.2 kcal/mol .
  • Hexaazacyclooctadecane :
    • Complexation with La@C₈₂ showed enhanced solubility and stability in organic solvents, relevant for fullerene-based materials .

Biological Activity

1,4,7,10,13,16-Hexathiacyclooctadecane (often abbreviated as aneS6) is a macrocyclic compound characterized by its six sulfur atoms within a cyclic structure. This compound has garnered attention for its unique biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of aneS6, focusing on its interactions with metal ions, redox properties, and effects on cellular systems.

  • Molecular Formula : C12H24S6
  • Molecular Weight : 360.71 g/mol
  • CAS Number : 296-41-3

Metal Complexation

AneS6 exhibits strong complexation properties with various metal ions. Studies have shown that it can form stable complexes with transition metals such as copper(II) and ruthenium(II). The electron-transfer kinetics of these complexes have been extensively studied:

  • Copper Complexes : The reaction kinetics of copper(II/I) with aneS6 in acetonitrile reveal an average self-exchange rate constant of k11=3×103M1s1k_{11}=3\times 10^3\,\text{M}^{-1}\text{s}^{-1} at 25°C . This indicates a relatively slower electron transfer compared to other similar ligands.
  • Ruthenium Complexes : AneS6 forms various ruthenium complexes that have been structurally characterized using X-ray crystallography. These complexes exhibit distorted octahedral geometries due to the coordination of sulfur donor atoms .

Cytotoxicity Studies

Research has demonstrated that aneS6 can influence cell viability and oxidative stress in various cell lines:

  • HepG2 Cells : AneS6 was found to enhance copper(II) toxicity in HepG2 liver cells. The presence of aneS6 increased oxidative stress markers, suggesting a potential mechanism for its cytotoxic effects .
  • Cellular Mechanisms : The compound's interaction with metal ions may lead to the generation of reactive oxygen species (ROS), contributing to its biological activity.

Case Study 1: Interaction with Copper Ions

In a study examining the interaction between aneS6 and copper ions, researchers observed that the addition of copper(II) significantly increased cytotoxicity in HepG2 cells. The study highlighted the role of oxidative stress in mediating these effects, suggesting that the complexation of copper by aneS6 alters its bioavailability and reactivity within cellular environments.

Case Study 2: Ruthenium Complexes

The synthesis and characterization of ruthenium(II) complexes with aneS6 revealed interesting structural properties. The complexes were shown to have significant stability and specific binding affinities, which could be exploited for targeted drug delivery systems or as catalysts in chemical reactions .

Summary of Findings

Biological ActivityObservations
Metal ComplexationForms stable complexes with Cu(II), Ru(II)
CytotoxicityIncreases Cu(II) toxicity in HepG2 cells
Oxidative StressInduces ROS production in cellular systems

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4,7,10,13,16-Hexathiacyclooctadecane, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically employs cyclization of dithiol precursors with ethylene linkages under templated conditions. Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and alkali metal templates (e.g., K⁺) to stabilize the macrocyclic transition state. Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradient) removes oligomeric byproducts. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves sulfur-linked ethylene protons (δ 2.8–3.2 ppm) and macrocyclic symmetry. High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+Na]⁺ adducts). Infrared (IR) spectroscopy identifies C-S stretching vibrations (600–700 cm⁻¹). For structural elucidation, single-crystal X-ray diffraction is optimal but requires slow evaporation from acetonitrile .

Q. How does solvent polarity affect the conformational stability of this compound?

  • Methodological Answer : Solvent polarity modulates ring flexibility via solvophobic effects. In polar solvents (e.g., water or methanol), the macrocycle adopts a collapsed conformation to minimize sulfur-solvent interactions. In nonpolar solvents (e.g., toluene), it expands to optimize intramolecular S···S van der Waals contacts. Monitor conformational changes via dynamic NMR (variable-temperature studies) or computational simulations (MD with OPLS-AA force field) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities of this compound for transition metals?

  • Methodological Answer : Discrepancies arise from ionic strength variations, counterion effects (e.g., Cl⁻ vs. NO₃⁻), and measurement techniques (potentiometry vs. UV-Vis titration). Standardize conditions using IUPAC-recommended buffers (0.1 M KCl, 25°C) and validate via isothermal titration calorimetry (ITC) for direct ΔH measurement. Cross-validate with DFT calculations (B3LYP/def2-TZVP) to account for solvation-free energies .

Q. How can computational modeling predict the selectivity of this compound for heavy metal ions in environmental samples?

  • Methodological Answer : Use density functional theory (DFT) to compute binding energies (ΔE) for metal-thioether interactions. Incorporate solvent effects via the conductor-like polarizable continuum model (CPCM). Molecular dynamics (MD) simulations (AMBER) assess selectivity trends (e.g., Pb²⁺ > Cd²⁺ > Zn²⁺) by analyzing coordination dynamics and ligand strain. Validate predictions with competitive extraction experiments (ICP-MS analysis) .

Q. What experimental design optimizes the detection of this compound in trace-level environmental matrices?

  • Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges for preconcentration. Derivatize with iodoacetamide to enhance LC-MS/MS sensitivity (MRM transitions for S-alkylated adducts). Optimize detection limits via factorial design (ANOVA): variables include pH (4–8), derivatization time (10–30 min), and ion-pairing agents (0.1% formic acid). Cross-check recovery rates using spiked samples .

Q. How does the sulfur oxidation state influence the electrochemical properties of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox peaks at E₁/2 = −0.5 V to +0.3 V (vs. Ag/AgCl) for S⁻/S⁰ transitions. Compare with X-ray photoelectron spectroscopy (XPS) binding energies (S 2p₃/₂ ~163 eV for thioether, ~168 eV for sulfoxide). Controlled oxidation with H₂O₂ generates sulfoxide derivatives; monitor via Raman spectroscopy (S=O stretch at 1040 cm⁻¹) .

Notes on Methodological Rigor

  • Theoretical Frameworks : Anchor studies in macrocyclic chemistry (e.g., crown ether analogs ) and soft-hard acid-base theory for metal selectivity .
  • Data Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere for air-sensitive thioethers) and use statistical tools (e.g., Grubbs’ test for outliers) .
  • Interdisciplinary Integration : Combine synthetic chemistry, computational modeling, and environmental analytics to address complex research gaps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,4,7,10,13,16-Hexathiacyclooctadecane
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1,4,7,10,13,16-Hexathiacyclooctadecane

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